3-Acetoxy-2',6'-dichlorobenzophenone
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Overview
Description
3-Acetoxy-2’,6’-dichlorobenzophenone: is an organic compound with the molecular formula C15H10Cl2O3 and a molecular weight of 309.15 g/mol . It is a derivative of benzophenone, characterized by the presence of acetoxy and dichloro substituents on the phenyl rings. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’,6’-dichlorobenzophenone typically involves the acetylation of 2’,6’-dichlorobenzophenone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .
Industrial Production Methods: On an industrial scale, the production of 3-Acetoxy-2’,6’-dichlorobenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetoxy-2’,6’-dichlorobenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
Chemistry: 3-Acetoxy-2’,6’-dichlorobenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a probe to investigate the activity of acetyltransferases and other enzymes involved in acetylation reactions .
Industry: In the industrial sector, 3-Acetoxy-2’,6’-dichlorobenzophenone is utilized in the production of polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of 3-Acetoxy-2’,6’-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dichloro groups may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .
Comparison with Similar Compounds
2’,6’-Dichlorobenzophenone: Lacks the acetoxy group, resulting in different reactivity and applications.
3-Acetoxybenzophenone: Lacks the dichloro substituents, affecting its chemical properties and uses.
2’,4’-Dichlorobenzophenone: Has different substitution patterns, leading to variations in chemical behavior.
Uniqueness: 3-Acetoxy-2’,6’-dichlorobenzophenone is unique due to the presence of both acetoxy and dichloro groups, which confer distinct chemical properties. These functional groups enable the compound to participate in a wide range of chemical reactions and make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[3-(2,6-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKNECZEVVIUKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641668 |
Source
|
Record name | 3-(2,6-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-30-8 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](2,6-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,6-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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